Mangostanol

Overview

Description

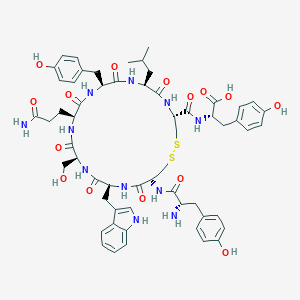

Mangostanol is a natural product found in Garcinia mangostana . It has a molecular formula of C24H26O7 and a molecular weight of 426.5 g/mol . It is known for its diverse pharmacological activities, including antibacterial, antifungal, antimalarial, anticarcinogenic, and antiatherogenic activities .

Synthesis Analysis

The synthesis of Mangostanol involves the use of conventional HPLC-UV and TLC methods . These methods have been routinely used for the analysis of xanthones, although they are relatively insensitive .Molecular Structure Analysis

The molecular structure of Mangostanol is complex, with multiple hydroxyl groups and a methoxy group . The structure was established by spectroscopic data analysis, including X-ray diffraction .Chemical Reactions Analysis

Mangostanol has been shown to have inhibitory activity against β-lactamase in a dose-dependent manner . This suggests that it may have potential as a therapeutic agent in the treatment of bacterial infections resistant to β-lactam antibiotics.Physical And Chemical Properties Analysis

Mangostanol has a density of 1.3±0.1 g/cm^3, a boiling point of 657.1±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.1 mmHg at 25°C . It also has a molar refractivity of 114.0±0.3 cm^3 .Scientific Research Applications

Mangostanol: A Comprehensive Analysis of Scientific Research Applications: Mangostanol, a xanthone found in the fruit of Garcinia mangostana, commonly known as mangosteen, has been the subject of various scientific studies due to its unique pharmacological properties. Below is a detailed analysis of several unique applications of Mangostanol in scientific research:

Antioxidant Activity

Mangostanol exhibits significant antioxidant properties, which help in protecting cells from oxidative stress caused by free radicals. This activity is crucial in preventing cellular damage and aging, and it has potential applications in skincare products to prevent signs of aging .

Anti-inflammatory Effects

The anti-inflammatory properties of Mangostanol make it a candidate for treating inflammatory conditions. It can potentially be used in pharmaceuticals to alleviate symptoms associated with inflammation such as pain and swelling .

Anticancer Potential

Research has indicated that Mangostanol has anticancer activities, particularly in inhibiting the growth of certain cancer cell lines. This opens up possibilities for its use in cancer prevention and treatment strategies .

Immunomodulatory Functions

Mangostanol may also play a role in modulating the immune system, which could be beneficial in developing treatments for autoimmune diseases or in enhancing the body’s natural defense mechanisms .

Gastrointestinal Aid

Traditionally, mangosteen hulls have been used to treat various gastrointestinal disorders. Mangostanol could be explored for its effectiveness in treating conditions like abdominal pain, diarrhea, and dysentery .

Dermatological Applications

Due to its healing properties, Mangostanol could be used in treating skin disorders such as psoriasis and eczema, as well as aiding in wound healing and the treatment of chronic ulcers .

Mechanism of Action

Target of Action

Mangostanol, a xanthone derived from the fruit of Garcinia mangostana, primarily targets human epidermal keratinocytes . It also interacts with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These targets play crucial roles in cellular processes, including cell proliferation and apoptosis .

Mode of Action

Mangostanol interacts with its targets by reducing the generation of intracellular reactive oxygen species (ROS) . This reduction prevents the activation of protein kinase B (AKT), extracellular signal-regulated kinase (ERK), p53, and other cellular pathways underlying cell damage and apoptosis activation . In addition, mangostanol has been shown to inhibit the activity of β-lactamase .

Biochemical Pathways

The primary biochemical pathway affected by mangostanol is the oxidative stress pathway. By reducing ROS, mangostanol prevents the activation of several key proteins involved in cell damage and apoptosis, including AKT, ERK, and p53 . This action can protect cells from oxidative damage and potentially prevent skin aging .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of mangostanol have been studied in mice . Mangostanol showed dose-proportional pharmacokinetics at intravenous doses of 5–20 mg/kg and oral doses of 10–100 mg/kg . The gastrointestinal absorption of mangostanol was found to be poor, and it was extensively metabolized in the liver and intestine . The distribution of mangostanol was relatively high in the liver, intestine, kidney, fat, and lung .

Result of Action

The molecular and cellular effects of mangostanol’s action include the protection and restoration of oxidative damage in human keratinocytes . By reducing ROS, mangostanol prevents the activation of cellular pathways underlying cell damage and apoptosis . This action is effective in protecting the skin from the action of free radicals, thus preventing skin aging .

Action Environment

While specific environmental factors influencing mangostanol’s action are not well-documented, it’s important to note that factors such as temperature, pH, and the presence of other compounds can potentially influence the efficacy and stability of many compounds

Safety and Hazards

properties

IUPAC Name |

3,5,9-trihydroxy-8-methoxy-2,2-dimethyl-7-(3-methylbut-2-enyl)-3,4-dihydropyrano[3,2-b]xanthen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O7/c1-11(2)6-7-12-19-16(9-14(25)23(12)29-5)30-17-10-15-13(21(27)20(17)22(19)28)8-18(26)24(3,4)31-15/h6,9-10,18,25-27H,7-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCMPFWGUVNEDHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(C4=C(C=C3O2)OC(C(C4)O)(C)C)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318291 | |

| Record name | Mangostanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mangostanol | |

CAS RN |

184587-72-2 | |

| Record name | Mangostanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184587-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mangostanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mangostanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029868 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Mangostanol and where is it found?

A1: Mangostanol is a prenylated xanthone primarily isolated from the pericarp (fruit hull), stem, and roots of the mangosteen tree (Garcinia mangostana L.), a tropical fruit tree native to Southeast Asia. [, , ]

Q2: What is the molecular formula and weight of Mangostanol?

A2: Mangostanol has the molecular formula C24H26O6 and a molecular weight of 410.47 g/mol. []

Q3: What are the primary biological activities reported for Mangostanol?

A3: Research suggests Mangostanol exhibits several noteworthy biological activities, including:

- Cytotoxicity: Demonstrates activity against various cancer cell lines, including CEM-SS, HL-60, and CHAGO-K1. [, , , ]

- Antibacterial activity: Shows moderate activity against certain bacterial strains like Bacillus subtilis. []

- Antiangiogenic activity: Inhibits the formation of blood vessels, suggesting potential applications in treating angiogenesis-related diseases. []

- Inhibition of xanthine oxidase: Exhibits potential for managing hyperuricemia by inhibiting the enzyme responsible for uric acid production. []

Q4: What is known about the mechanism of action of Mangostanol in relation to its anticancer activity?

A4: While the precise mechanism of action remains under investigation, research suggests that Mangostanol might exert its anticancer effects through multiple pathways. Some studies indicate it could potentially inhibit the interaction between Advanced Glycation End-products (AGEs) and their receptor (RAGE), thereby interfering with pathways implicated in inflammation and tumor progression. []

Q5: How does the structure of Mangostanol relate to its biological activity?

A5: Structure-activity relationship (SAR) studies on Mangostanol and related xanthones suggest that the prenyl groups play a crucial role in their biological activities, particularly cytotoxicity. Modifications to these groups can significantly impact potency and selectivity. [, ]

Q6: Have any computational studies been conducted on Mangostanol?

A6: Yes, computational chemistry studies have been employed to investigate Mangostanol's potential as an inhibitor.

- Molecular docking simulations: These studies assessed Mangostanol's binding affinity to specific targets like the β-OG pocket in the dengue virus envelope, suggesting its potential as an antiviral agent. []

- QSAR models: These models correlate Mangostanol's structure to its biological activity, providing insights for developing more potent analogs. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride](/img/structure/B179722.png)

![3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride](/img/structure/B179743.png)

![N-[(4-methylphenyl)methyl]pyridin-2-amine](/img/structure/B179747.png)